

(2S)-2-(3,5-Difluorophenyl)pyrrolidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

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Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.^{[1][2][3]} Its unique stereochemical and conformational properties allow it to serve as a versatile building block in the design of bioactive molecules. This guide provides an in-depth technical examination of a specific, highly valuable derivative: **(2S)-2-(3,5-Difluorophenyl)pyrrolidine**. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the compound's physicochemical and pharmacological properties, making it a subject of considerable interest for researchers in drug discovery and development, particularly in the context of Central Nervous System (CNS) disorders.^{[4][5][6][7][8]}

This document will delve into the molecular structure, stereochemistry, synthesis, and analytical characterization of **(2S)-2-(3,5-Difluorophenyl)pyrrolidine**. Furthermore, it will explore its applications and the underlying principles that make it a compelling moiety for modern drug design.

Molecular Structure and Physicochemical Properties

(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a chiral molecule featuring a pyrrolidine ring substituted at the 2-position with a 3,5-difluorophenyl group. The "(2S)" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its biological activity.

Core Structure and Stereochemistry

The fundamental structure consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine) attached to a difluorinated aromatic ring. The stereochemistry at the C2 position of the pyrrolidine ring is of paramount importance, as enantiomers often exhibit markedly different pharmacological profiles. For instance, the R- and S-enantiomers of a related 2-arylpyrrolidine have been shown to act as a potent 5-HT₆ agonist and antagonist, respectively.^[9]

The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain.^{[10][11]} The substituent at the C2 position can exist in either a pseudo-axial or pseudo-equatorial orientation, with the latter generally being more stable.

Physicochemical Data Summary

A summary of the key physicochemical properties of (2S)-2-(3,5-Difluorophenyl)pyrrolidine is presented in the table below.

Property	Value	Source
CAS Number	1217664-59-9	^[12]
Molecular Formula	C ₁₀ H ₁₁ F ₂ N	^[12]
Molecular Weight	183.2 g/mol	^[12]
IUPAC Name	(2S)-2-(3,5-difluorophenyl)pyrrolidine	^[12]
SMILES	<chem>FC1=CC(F)=CC([C@@H]2CCCN2)=C1</chem>	^[12]
Purity	Typically ≥95.00%	^[12]

Synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine

The asymmetric synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, with several strategies available to achieve high enantiomeric purity.^{[13][14][15][16]} These

methods are critical as the biological activity of such compounds is often highly dependent on their stereochemistry.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach for 2-arylpyrrolidines involves the cyclization of a linear precursor containing the necessary functional groups. Key strategies include:

- **Reductive Cyclization:** This involves the cyclization of a γ -halo-ketimine or a similar precursor, where a reducing agent facilitates ring closure.
- **Catalytic Asymmetric Methods:** Transition metal-catalyzed reactions, such as palladium-catalyzed carboamination, can provide enantiomerically enriched products.[\[9\]](#)
- **Chiral Auxiliary-Mediated Synthesis:** The use of a chiral auxiliary can direct the stereochemical outcome of a key bond-forming step.

Exemplary Synthetic Protocol: Asymmetric Reductive Cyclization

This protocol outlines a general and efficient method for the synthesis of enantiopure 2-arylpyrrolidines, adapted from established literature procedures.[\[13\]](#)

Experimental Protocol

Step 1: Synthesis of γ -chloro N-(tert-butanesulfinyl)ketimine

- To a solution of the appropriate γ -chloro ketone in a suitable aprotic solvent (e.g., THF), add the chiral tert-butanesulfinamide.
- Add a dehydrating agent, such as $\text{Ti}(\text{OEt})_4$, and stir the reaction mixture at reflux until the starting materials are consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, quench with brine, and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketimine, which can be purified by column chromatography.

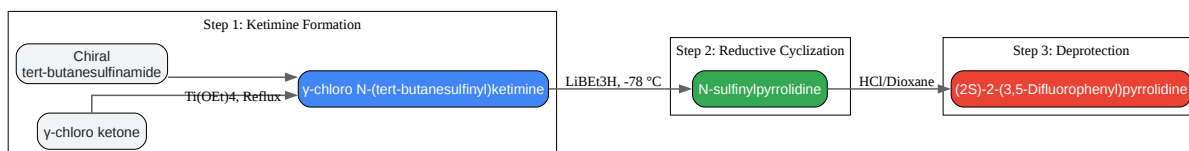
Step 2: Diastereoselective Reduction and Cyclization

- Dissolve the purified γ -chloro N-(tert-butanesulfinyl)ketimine in an anhydrous aprotic solvent (e.g., THF) and cool to $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere (e.g., Argon).
- Slowly add a solution of a reducing agent, such as LiBEt₃H (Super-Hydride®), to the cooled solution.
- Stir the reaction at $-78\text{ }^{\circ}\text{C}$ for several hours until the reduction is complete (monitored by TLC or LC-MS).
- Quench the reaction by the slow addition of methanol, followed by water.
- Warm the mixture to room temperature and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-sulfinylpyrrolidine.

Step 3: Deprotection to Yield (2S)-2-(3,5-Difluorophenyl)pyrrolidine

- Dissolve the crude N-sulfinylpyrrolidine in a suitable solvent (e.g., methanol or 1,4-dioxane).
- Add a strong acid, such as a saturated solution of anhydrous HCl in 1,4-dioxane, and stir at room temperature for 1-2 hours.^[13]
- The hydrochloride salt of the product will precipitate. Collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether).
- To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure to afford the final product, (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Synthetic Pathway Visualization



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Caption: Asymmetric synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Both ^1H and ^{13}C NMR are used to confirm the connectivity of the molecule, while ^{19}F NMR is crucial for verifying the presence and environment of the fluorine atoms.^{[17][18]}

Typical ^1H NMR Data (Reference)

Proton	Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	6.8 - 7.2	m
Pyrrolidine-H2	~4.2	t or dd
Pyrrolidine-H5	~3.0 - 3.2	m
Pyrrolidine-H3, H4	1.8 - 2.2	m
NH	Broad singlet	

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and concentration.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Chiral Chromatography

To determine the enantiomeric excess (ee) of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray diffraction can be performed if suitable crystals can be obtained.^{[10][11]}

Applications in Drug Discovery and Development

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the Central Nervous System.^[3] The introduction of the 3,5-difluorophenyl group can enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to the target protein.

Role as a Key Intermediate

(2S)-2-(3,5-Difluorophenyl)pyrrolidine serves as a crucial building block in the synthesis of more complex molecules. For example, the related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Larotrectinib, a potent and selective TRK inhibitor used in cancer therapy.[\[19\]](#)

Potential Pharmacological Activities

Derivatives of 2-arylpyrrolidines have shown a wide range of biological activities, including:

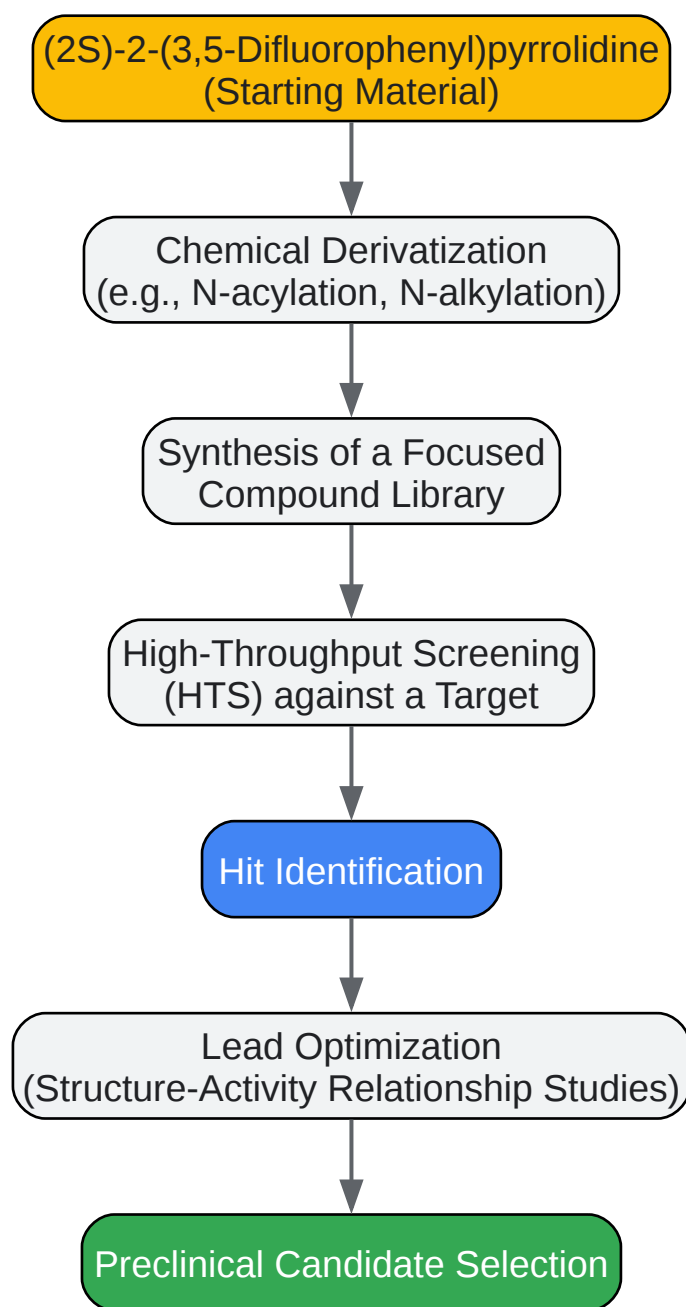
- Anticonvulsant activity[\[20\]](#)
- Dipeptidyl peptidase IV (DPP-IV) inhibition for the treatment of type 2 diabetes[\[21\]](#)
- Modulation of neurotransmitter receptors and transporters, making them relevant for treating psychiatric and neurodegenerative disorders.

Structure-Activity Relationships and the Role of Fluorine

The two fluorine atoms on the phenyl ring play a significant role in the molecule's properties:

- Increased Lipophilicity: Fluorine can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.
- Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
- Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.
- Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which can impact its binding to a biological target.

Logical Workflow for Drug Discovery Application



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Caption: Workflow for utilizing the core scaffold in drug discovery.

Conclusion

(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a molecule of significant strategic importance in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the advantageous properties imparted by the difluorophenyl moiety, makes it a highly valuable building block for

the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and structure-activity relationships is crucial for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals. The methodologies and insights presented in this guide are intended to provide a solid foundation for such endeavors.

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